molecular formula C16H14F2N6O2S B2358792 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide CAS No. 886926-40-5

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide

Cat. No.: B2358792
CAS No.: 886926-40-5
M. Wt: 392.38
InChI Key: PPRCQMXCIZNRJO-UHFFFAOYSA-N
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Description

This compound is a triazole-based acetamide derivative featuring a pyridin-4-yl substituent at position 5 of the triazole ring and a difluoromethoxy group on the N-linked phenyl moiety. It belongs to a class of molecules designed for diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. The synthesis involves alkylation of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with N-substituted α-chloroacetamides under basic conditions (KOH) .

Properties

IUPAC Name

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N6O2S/c17-15(18)26-12-3-1-11(2-4-12)21-13(25)9-27-16-23-22-14(24(16)19)10-5-7-20-8-6-10/h1-8,15H,9,19H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRCQMXCIZNRJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the reaction of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with an appropriate acylating agent to form the desired acetamide derivative . The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell growth. For instance, studies have shown that similar triazole compounds can significantly inhibit the growth of various cancer cell lines, including those associated with breast and lung cancers . The mechanism typically involves the modulation of signaling pathways that are critical for cell proliferation and survival.

Antimicrobial Properties

The compound's triazole structure is known for its antimicrobial activity. Research has demonstrated that triazole derivatives can effectively inhibit the growth of bacteria and fungi by interfering with their metabolic processes. This is particularly relevant in the context of increasing antibiotic resistance . The ability to target specific enzymes in microbial pathways makes these compounds valuable for developing new antimicrobial agents.

Enzyme Inhibition

One notable application is the inhibition of tyrosinase, an enzyme involved in melanin production. Compounds similar to 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide have been synthesized and tested for their efficacy in inhibiting this enzyme. Such inhibitors are crucial in treating hyperpigmentation disorders and are being investigated for their potential in cosmetic applications .

Fungicides

Triazole derivatives have found applications as fungicides in agriculture due to their ability to inhibit fungal growth. The compound's mechanism often involves disrupting the biosynthesis of ergosterol, a critical component of fungal cell membranes. This property can be harnessed to develop effective agricultural treatments against crop diseases caused by fungal pathogens.

Plant Growth Regulators

Some studies suggest that certain triazole compounds can act as plant growth regulators, influencing plant development and stress responses. This application could lead to enhanced crop yields and resilience against environmental stresses.

Development of New Materials

The unique chemical structure of this compound allows for potential applications in materials science. Its properties can be exploited in creating novel materials with specific electronic or optical characteristics suitable for sensors or other advanced applications .

Nanocomposites

Incorporating triazole derivatives into nanocomposite materials can enhance their mechanical and thermal properties. Research into such composites is ongoing, focusing on their application in various industrial sectors including electronics and construction.

Summary Table of Applications

Application AreaSpecific UseMechanism/Action
Medicinal ChemistryAnticancer agentsInhibition of cancer cell growth
Antimicrobial agentsDisruption of microbial metabolic processes
Enzyme inhibition (tyrosinase)Targeting melanin production
Agricultural ScienceFungicidesInhibition of ergosterol biosynthesis
Plant growth regulatorsModulation of plant development
Materials ScienceDevelopment of new materialsTailored electronic or optical properties
NanocompositesEnhanced mechanical/thermal properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as alpha-synuclein. By binding to these targets, it can inhibit the aggregation of the protein, thereby preventing the formation of toxic amyloid fibrils that contribute to neurodegeneration . The compound may also interact with other cellular pathways involved in oxidative stress and inflammation, further contributing to its neuroprotective effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound is compared to analogs with modifications in three key regions:

Triazole ring substituents (position 4 and 5).

Aryl/heteroaryl groups at position 5 of the triazole.

N-substituted phenyl groups on the acetamide moiety.

Compound Name Triazole Substituents Aryl/Heteroaryl Group N-Phenyl Substituent Biological Activity Reference
Target Compound 4-amino Pyridin-4-yl 4-(difluoromethoxy)phenyl Antimicrobial, anti-inflammatory, antioxidant
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide 4-amino Furan-2-yl Varied aryl groups Anti-exudative (comparable to diclofenac sodium)
N-[4-(Dimethylamino)phenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-ethyl Pyridin-3-yl 4-(dimethylamino)phenyl Not explicitly reported, but structural analogs show antiproliferative activity
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide 4-amino Pyridin-4-yl 2-chloro-5-(trifluoromethyl)phenyl Likely enhanced lipophilicity and receptor affinity
N-(4-sulfamoylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-ethyl Pyridin-3-yl 4-sulfamoylphenyl Potential antibacterial/antifungal applications

Key Findings

Pyridine vs. Furan Substituents: Pyridine-containing derivatives (e.g., target compound) exhibit broader activity across antimicrobial and anti-inflammatory assays compared to furan analogs (–3). The pyridine ring enhances π-π stacking and hydrogen-bonding interactions with biological targets .

Impact of N-Phenyl Substituents: Electron-withdrawing groups (e.g., difluoromethoxy, trifluoromethyl) improve metabolic stability and membrane permeability. For example, the target compound’s 4-(difluoromethoxy)phenyl group may reduce oxidative metabolism compared to electron-donating groups like dimethylamino () .

Triazole Ring Modifications: 4-Amino substitution (target compound) correlates with higher antimicrobial activity compared to 4-ethyl derivatives (). The amino group may participate in hydrogen bonding with enzyme active sites . Ethyl substitution at position 4 () introduces steric bulk, which might reduce binding efficiency but improve pharmacokinetic properties.

Biological Activity Trends: Derivatives with pyridin-4-yl and electron-withdrawing N-phenyl groups (e.g., target compound, ) showed superior MIC values against E. coli, S. aureus, and fungal strains compared to furan or pyridin-3-yl analogs . Anti-inflammatory activity (e.g., protein denaturation inhibition) was most pronounced in compounds with pyridin-4-yl and chloro/trifluoromethyl substituents ().

Biological Activity

The compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide is a member of the triazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by various research findings and case studies.

Structure and Properties

The chemical structure of the compound includes a triazole ring, a pyridine moiety, and a difluoromethoxy-substituted phenyl group. These structural features contribute to its biological activity by enhancing lipophilicity and facilitating interaction with biological targets.

Antimicrobial Activity

  • Mechanism of Action : The triazole ring is known to inhibit fungal ergosterol synthesis, crucial for maintaining cell membrane integrity. This mechanism is similar to other antifungal agents like fluconazole .
  • Efficacy : Research indicates that derivatives of triazoles exhibit significant antimicrobial activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. Compounds with similar structures have reported minimum inhibitory concentrations (MIC) as low as 0.125 µg/mL against resistant strains .
CompoundMIC (µg/mL)Target Organism
Triazole Derivative A0.125S. aureus
Triazole Derivative B3.125E. coli
Fluconazole25Candida albicans

Antifungal Activity

  • In Vitro Studies : The compound has shown promising antifungal activity against strains of Candida, with some derivatives outperforming fluconazole in efficacy. For example, certain synthesized triazoles demonstrated MIC values ≤ 25 µg/mL against Candida albicans and Rhodotorula mucilaginosa .
  • Case Studies : A study highlighted the synthesis of triazole derivatives that exhibited enhanced antifungal properties compared to standard treatments, suggesting that modifications in the chemical structure can lead to improved outcomes in treating fungal infections .

Anticancer Activity

  • Cell Line Studies : In vitro studies have indicated that compounds with a triazole core can induce apoptosis in cancer cell lines by interfering with specific signaling pathways involved in cell proliferation and survival .
  • Research Findings : A review noted that 1,2,4-triazoles possess anticancer properties due to their ability to inhibit key enzymes involved in tumor growth and metastasis. The presence of substituents like difluoromethoxy enhances their potency against cancer cells .

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